molecular formula C8H11NO B1207485 Benzeneethanamine, N-hydroxy- CAS No. 3217-93-4

Benzeneethanamine, N-hydroxy-

Cat. No.: B1207485
CAS No.: 3217-93-4
M. Wt: 137.18 g/mol
InChI Key: MXXMJJSIJDMYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of hydroxylamine and is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the ethanamine moiety.

Mechanism of Action

Target of Action

It has been suggested that this compound may interact with the dopamine receptor .

Mode of Action

It is known that the compound binds to the dopamine receptor . This interaction could potentially alter the receptor’s activity, leading to changes in the signaling pathways associated with this receptor.

Biochemical Pathways

Given its potential interaction with the dopamine receptor , it can be inferred that it may influence dopaminergic signaling pathways. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.

Result of Action

Given its potential interaction with the dopamine receptor , it may influence the cellular processes regulated by this receptor, potentially leading to changes in mood, reward perception, and motor control.

Biochemical Analysis

Biochemical Properties

Benzeneethanamine, N-hydroxy- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with flavin-dependent N-hydroxylating enzymes, which are crucial for the production of secondary metabolites such as siderophores and antimicrobial agents . These enzymes facilitate the hydroxylation of the amino group in Benzeneethanamine, N-hydroxy-, leading to the formation of N-hydroxy derivatives. The interaction between Benzeneethanamine, N-hydroxy- and these enzymes is essential for the compound’s biochemical activity.

Cellular Effects

Benzeneethanamine, N-hydroxy- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, ultimately affecting gene expression and metabolic activities. For instance, Benzeneethanamine, N-hydroxy- can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby influencing neuronal signaling and function .

Molecular Mechanism

The molecular mechanism of Benzeneethanamine, N-hydroxy- involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, Benzeneethanamine, N-hydroxy- can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters . This inhibition leads to an increase in the levels of neurotransmitters, thereby affecting neuronal communication. Additionally, Benzeneethanamine, N-hydroxy- can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzeneethanamine, N-hydroxy- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, but its degradation can occur in the presence of specific enzymes or environmental factors . Long-term studies have indicated that Benzeneethanamine, N-hydroxy- can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of Benzeneethanamine, N-hydroxy- vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant adverse effects. At higher doses, Benzeneethanamine, N-hydroxy- can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Benzeneethanamine, N-hydroxy- is involved in various metabolic pathways, particularly those related to the synthesis and degradation of neurotransmitters. The compound interacts with enzymes such as monoamine oxidase and flavin-dependent N-hydroxylating enzymes, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in modulating neurotransmitter levels and other metabolic processes.

Transport and Distribution

The transport and distribution of Benzeneethanamine, N-hydroxy- within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins for distribution within the bloodstream . The localization and accumulation of Benzeneethanamine, N-hydroxy- in specific tissues are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

Benzeneethanamine, N-hydroxy- exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals play a role in directing Benzeneethanamine, N-hydroxy- to these compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-hydroxy-, can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields N,N-dibenzylhydroxylamine as the primary product .

Industrial Production Methods

Industrial production of Benzeneethanamine, N-hydroxy-, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzeneethanamine, N-hydroxy-, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, N-hydroxy-, is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMJJSIJDMYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185954
Record name 1-Hydroxylamino-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-93-4
Record name 1-Hydroxylamino-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxylamino-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a THF solution (1.1 mL, 1.0 M) of BH3-THF (1.1 mmol) was added dropwise a THF solution (2.2 mL) of trans-β-nitrostyrene (160.0 mg, 1.1 mmol) at 0° C. under nitrogen atmosphere. NaBH4 (3.3 mg, 0.087 mmol) was added, and the mixture was stirred for 20 minutes at room temperature. Water (5 mL) was added at 0° C., and then the solution was made acidic by adding 2M HCl aqueous solution, and the solution was stirred for 4 hr at 65° C. The reaction mixture was extracted with ethyl acetate, and the aqueous layer was further extracted with ethyl acetate after the addition of 15% NaOH aqueous solution and NaCl. The organic layers were dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was purified by flush column chromatography (chloroform:methanol=1:0→10:1) to obtain the objective substance (62.7 mg, 43%) as white crystals.
Name
Quantity
3.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mmol
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Four
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.